![molecular formula C25H25FN6O2S B2410096 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1251550-47-6](/img/structure/B2410096.png)

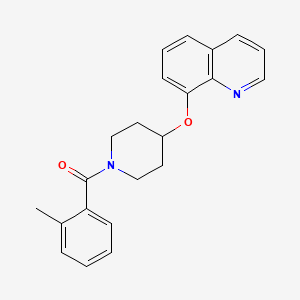

7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

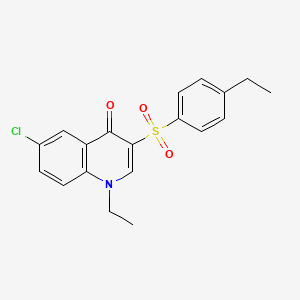

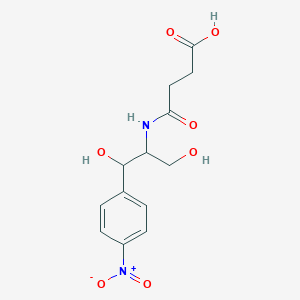

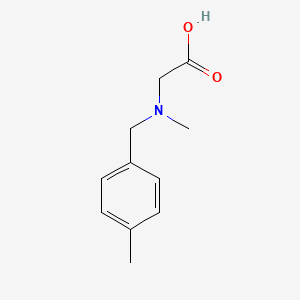

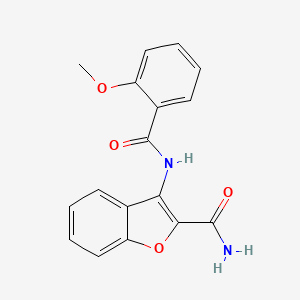

The molecular structure of this compound can be inferred from its name. It likely contains a 1,2,4-oxadiazole ring, a quinazolinone ring, and a dioxolane ring, among other functional groups .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available literature .Aplicaciones Científicas De Investigación

Analgesic and Anti-Inflammatory Activities

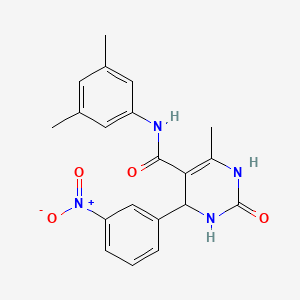

Research indicates that derivatives of quinazolin-4-one, which share structural similarities with 7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one, exhibit potent analgesic and anti-inflammatory activities. This was demonstrated in animal studies, where specific derivatives showed significant effectiveness in these areas (Dewangan et al., 2016).

Antimicrobial Properties

Some novel quinazolinone derivatives, which are structurally related to the compound , have been found to possess antimicrobial activities. This includes efficacy against various microorganisms, highlighting their potential in addressing bacterial and fungal infections (Yan et al., 2016), (Pandey et al., 2009).

Cyclin-Dependent Kinase Inhibition

Derivatives of quinazolinone, including those similar to the mentioned compound, have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). This is significant in the field of cancer research, as CDKs play a crucial role in cell cycle regulation (Mcintyre et al., 2010).

GABAA/Benzodiazepine Receptor Interaction

Studies on compounds structurally similar to this compound reveal their high affinity for the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This suggests potential applications in neurological research and treatment (Tenbrink et al., 1994).

H1-Antihistaminic Agents

Some quinazolin-4(3H)-one derivatives have been identified as promising H1-antihistaminic agents. This positions them as potential candidates for treating allergic reactions and related conditions (Alagarsamy et al., 2013).

Safety and Hazards

Direcciones Futuras

Given the lack of specific information about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential biological activities could be explored, given the known activities of other 1,2,4-oxadiazole compounds .

Propiedades

IUPAC Name |

8-(2-ethylphenyl)sulfanyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O2S/c1-2-18-5-3-4-6-21(18)35-24-23-28-32(25(34)31(23)12-11-27-24)17-22(33)30-15-13-29(14-16-30)20-9-7-19(26)8-10-20/h3-12H,2,13-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJWMPQKUZIMFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)

![5-(4-chloro-2-nitrophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2410014.png)

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)

![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)

![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)